molecular formula C9H19ClN2O2 B1439756 Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride CAS No. 1159824-44-8

Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride

Cat. No. B1439756
M. Wt: 222.71 g/mol
InChI Key: WMQSDINBYLHPTJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methylamino)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H18N2O2 . It is also known by other names such as 1-Boc-3-(methylamino)azetidine and 1-Azetidinecarboxylic acid, 3-(methylamino)-, 1,1-dimethylethyl ester . The compound has a molecular weight of 186.25 g/mol .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-(methylamino)azetidine-1-carboxylate is InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-7(6-11)10-4/h7,10H,5-6H2,1-4H3 . The Canonical SMILES is CC(C)(C)OC(=O)N1CC(C1)NC .


Physical And Chemical Properties Analysis

Tert-butyl 3-(methylamino)azetidine-1-carboxylate has a molecular weight of 186.25 g/mol . It has a computed XLogP3-AA value of 0.5 . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . It appears as a yellowish liquid .

Scientific Research Applications

Acid-Catalyzed Rearrangement and Synthesis

  • Nativi, Reymond, and Vogel (1989) explored the acid-catalyzed rearrangement of azetidine derivatives, leading to the synthesis of protected amines, highlighting the compound's utility in stereochemical control and synthesis of complex molecules. Nativi, Reymond, & Vogel, 1989
  • Sajjadi and Lubell (2008) synthesized enantiopure azetidine acids, demonstrating the compound's role in the creation of chimeras for studying peptide activity. Sajjadi & Lubell, 2008
  • Yadav and Sriramurthy (2005) discussed how substituted aziridine and azetidine serve as masked dipoles in cycloaddition reactions, indicating their importance in creating diverse heterocyclic structures. Yadav & Sriramurthy, 2005
  • Iminov et al. (2015) conducted a study on the acylation of tert-butyl 3-(methylamino)azetidine compounds to create fluoroalkyl-substituted pyrazoles, indicating its versatility in organic synthesis. Iminov et al., 2015
  • Ji, Wojtas, and Lopchuk (2018) reported on the preparation of protected 3-haloazetidines using tert-butyl 3-(methylamino)azetidine, showcasing its use in the generation of valuable azetidine derivatives. Ji, Wojtas, & Lopchuk, 2018
  • Vorona et al. (2007) explored the structural modification of tert-butyl ester compounds, including tert-butyl 3-(methylamino)azetidine, to synthesize compounds with potential cytotoxic activity. Vorona et al., 2007These studies demonstrate the compound's broad application in synthetic chemistry, particularly in the creation of complex molecular structures and as a building block for more elaborate compounds. Its versatility in reactions and ability to facilitate the synthesis of structurally diverse molecules underscores its significance in scientific research.

properties

IUPAC Name

tert-butyl 3-(methylamino)azetidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-7(6-11)10-4;/h7,10H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQSDINBYLHPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride

CAS RN

1159824-44-8
Record name 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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